4-Bromo-4,4-difluorobutan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-4,4-difluorobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrF2O/c5-4(6,7)2-1-3-8/h8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVXWKFHZLGKAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371245 | |
| Record name | 4-bromo-4,4-difluorobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155957-60-1 | |
| Record name | 4-bromo-4,4-difluorobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-4,4-difluorobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity and Transformational Chemistry of 4 Bromo 4,4 Difluorobutan 1 Ol
Comprehensive Analysis of Reactions Involving the Bromine Atom
The carbon-bromine bond in 4-bromo-4,4-difluorobutan-1-ol is the focal point for a variety of chemical transformations, including nucleophilic substitutions, eliminations, and radical processes. The geminal difluoro group at the C4 position exerts a profound electronic effect, modulating the reactivity of the C-Br bond.
Nucleophilic Substitution Reactions (SN1 and SN2 Pathways) at the Brominated Carbon Center
Nucleophilic substitution reactions involve the replacement of the bromine atom by a nucleophile. The viability of SN1 and SN2 pathways is heavily influenced by the electronic environment of the carbon center.
The SN2 pathway, a single-step process, is generally favored for primary alkyl halides. However, in this compound, the strong inductive effect of the two fluorine atoms significantly withdraws electron density from the C4 carbon. This increased electrophilicity at the reaction center would theoretically make it more susceptible to nucleophilic attack. Conversely, the fluorine atoms can also create steric hindrance, potentially slowing the reaction rate.
The SN1 pathway, which proceeds through a carbocation intermediate, is generally disfavored for primary alkyl halides due to the instability of the resulting primary carbocation. In the case of this compound, the formation of a carbocation at the C4 position would be further destabilized by the powerful electron-withdrawing effect of the adjacent fluorine atoms. Therefore, an SN1 mechanism is considered highly unlikely.
| Reaction Pathway | Substrate | Typical Nucleophile | Solvent | Expected Product |
| SN2 | This compound | Cyanide (CN-) | Polar aprotic (e.g., DMSO) | 5,5-Difluoro-5-hydroxypentanenitrile |
| SN2 | This compound | Azide (N3-) | Polar aprotic (e.g., DMF) | 4-Azido-4,4-difluorobutan-1-ol |
| SN2 | This compound | Hydroxide (OH-) | Protic (e.g., H2O/EtOH) | 4,4-Difluorobutane-1,4-diol |
Elimination Reactions Leading to Olefinic Products
Elimination reactions, which result in the formation of a double bond, are a common alternative to nucleophilic substitution for alkyl halides. These reactions typically require a base to remove a proton from a carbon atom adjacent to the carbon bearing the leaving group. For this compound, the most likely elimination pathway would be an E2 reaction, which is a concerted process.
The success of an E2 elimination depends on the acidity of the proton to be removed and the strength of the base used. The protons on the C3 carbon of this compound are alpha to the electron-withdrawing difluoromethyl group, which increases their acidity and makes them more susceptible to abstraction by a strong base. The use of a sterically hindered, non-nucleophilic base would favor elimination over substitution.
| Base | Solvent | Temperature | Expected Olefinic Product |
| Potassium tert-butoxide | tert-Butanol | Elevated | 4,4-Difluorobut-3-en-1-ol |
| Sodium hydride | Tetrahydrofuran | Elevated | 4,4-Difluorobut-3-en-1-ol |
| 1,8-Diazabicycloundec-7-ene (DBU) | Acetonitrile (B52724) | Elevated | 4,4-Difluorobut-3-en-1-ol |
Radical Processes and Halogen Atom Transfer Reactions
The C-Br bond in this compound can undergo homolytic cleavage to generate a carbon-centered radical. This process can be initiated by heat, light, or a radical initiator. The resulting 4,4-difluoro-4-hydroxybutyl radical can then participate in various radical reactions, including halogen atom transfer.
In a typical halogen atom transfer reaction, a radical abstracts the bromine atom from this compound to generate a new radical and a brominated species. Alternatively, radical-mediated reduction of the C-Br bond can be achieved using a radical initiator and a hydrogen atom donor, such as tributyltin hydride or a silane. These reactions are synthetically useful for the dehalogenation of organic compounds.
| Radical Initiator | Hydrogen Atom Donor | Solvent | Expected Product |
| Azobisisobutyronitrile (AIBN) | Tributyltin hydride (Bu3SnH) | Toluene | 4,4-Difluorobutan-1-ol (B1422780) |
| Benzoyl peroxide | Tris(trimethylsilyl)silane | Benzene | 4,4-Difluorobutan-1-ol |
Investigation of Transformations at the Hydroxyl Functional Group
The primary hydroxyl group in this compound is amenable to a range of standard transformations, including oxidation to carbonyl compounds and carboxylic acids, and reduction to the corresponding alkane.
Oxidation Reactions to Carbonyl Compounds and Carboxylic Acids
The oxidation of the primary alcohol functionality can yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride), or the Dess-Martin periodinane, are typically used to stop the oxidation at the aldehyde stage, yielding 4-bromo-4,4-difluorobutanal. chemistrysteps.comchemistrysteps.comalfa-chemistry.com These reactions are generally carried out in anhydrous conditions to prevent overoxidation. chemistrysteps.com
Stronger oxidizing agents, such as Jones reagent (chromium trioxide in sulfuric acid and acetone), will oxidize the primary alcohol directly to a carboxylic acid, forming 4-bromo-4,4-difluorobutanoic acid. wikipedia.orgalfa-chemistry.com
| Oxidizing Agent | Solvent | Product | Product Type |
| Pyridinium chlorochromate (PCC) | Dichloromethane | 4-Bromo-4,4-difluorobutanal | Aldehyde |
| Swern Oxidation (DMSO, (COCl)2, Et3N) | Dichloromethane | 4-Bromo-4,4-difluorobutanal | Aldehyde |
| Dess-Martin periodinane | Dichloromethane | 4-Bromo-4,4-difluorobutanal | Aldehyde |
| Jones Reagent (CrO3, H2SO4, acetone) | Acetone/Water | 4-Bromo-4,4-difluorobutanoic acid | Carboxylic Acid |
Reduction Reactions to Alkane Derivatives
The direct reduction of the hydroxyl group to a methylene (B1212753) group is a challenging transformation that typically proceeds in two steps. chem-station.com First, the hydroxyl group is converted into a better leaving group, such as a tosylate or a halide. Subsequent reduction with a hydride source, like lithium aluminum hydride, effects the removal of the leaving group to yield the alkane. libretexts.org
| Reaction Sequence | Reagents | Intermediate | Final Product |
| Two-step deoxygenation | 1. TsCl, pyridine; 2. LiAlH4 | 4-Bromo-4,4-difluorobutyl tosylate | 1-Bromo-1,1-difluorobutane |
| Oxidation followed by Clemmensen Reduction | 1. PCC; 2. Zn(Hg), HCl | 4-Bromo-4,4-difluorobutanal | 1-Bromo-1,1-difluorobutane |
| Oxidation followed by Wolff-Kishner Reduction | 1. PCC; 2. H2NNH2, KOH | 4-Bromo-4,4-difluorobutanal | 1-Bromo-1,1-difluorobutane |
| Oxidation followed by Tosylhydrazone Reduction | 1. PCC; 2. TsNHNH2; 3. NaBH3CN | 4-Bromo-4,4-difluorobutanal tosylhydrazone | 1-Bromo-1,1-difluorobutane |
Derivatization and Protection Strategies for the Hydroxyl Group
The hydroxyl group in this compound is a primary alcohol, which imparts significant reactivity that can interfere with transformations desired at other positions of the molecule, such as the carbon-bromine bond. Consequently, the temporary masking of this functional group through protection strategies is a critical step in multi-step synthetic sequences. The choice of a suitable protecting group is dictated by its stability under the planned reaction conditions and the mildness of the conditions required for its subsequent removal.
Commonly employed protecting groups for primary alcohols are applicable to this compound. Silyl (B83357) ethers are a prevalent choice due to their ease of installation, general stability across a wide range of non-acidic and non-fluoride-mediated conditions, and versatile deprotection methods. masterorganicchemistry.comfiveable.me For instance, reaction of the alcohol with a chlorotrialkylsilane, such as tert-butyldimethylsilyl chloride (TBDMSCl) or trimethylsilyl (B98337) chloride (TMSCl), in the presence of a non-nucleophilic base like imidazole (B134444) or triethylamine, affords the corresponding silyl ether. fiveable.me The steric bulk of the silyl group can be tuned to modulate stability.
Ethers, such as the methoxymethyl (MOM) ether or the tetrahydropyranyl (THP) ether, represent another major class of protecting groups. masterorganicchemistry.com These are typically stable to bases, nucleophiles, and organometallic reagents, making them suitable for synthetic routes that involve transformations at the C-Br bond. Deprotection is generally achieved under acidic conditions. masterorganicchemistry.com The selection of a specific protecting group allows for an orthogonal strategy in complex syntheses, enabling the selective deprotection of one functional group without affecting others. fiveable.me
Table 1: Common Protecting Groups for the Hydroxyl Moiety of this compound
| Protecting Group | Abbreviation | Reagents for Protection | Reagents for Deprotection | Stability Profile |
| tert-Butyldimethylsilyl ether | TBDMS | TBDMSCl, imidazole, DMF | TBAF, THF; or H₃O⁺ | Stable to most bases, mild oxidants, and reducing agents. Labile to acid and fluoride (B91410) ions. masterorganicchemistry.comyoutube.com |
| Trimethylsilyl ether | TMS | TMSCl, Et₃N, CH₂Cl₂ | Mild H₃O⁺ (e.g., K₂CO₃/MeOH) | Less sterically hindered and more labile than TBDMS ethers. fiveable.me |
| Methoxymethyl ether | MOM | MOMCl, DIPEA, CH₂Cl₂ | Strong acid (e.g., HCl, TFA) | Stable to strong bases, Grignard reagents, and nucleophiles. masterorganicchemistry.com |
| Tetrahydropyranyl ether | THP | DHP, PTSA (cat.), CH₂Cl₂ | Aqueous acid (e.g., aq. HCl) | Stable to bases, organometallics, and reducing agents. masterorganicchemistry.com |
Reactivity Profiling of the Geminal Difluoromethylene (CF₂) Moiety
The geminal difluoromethylene (CF₂) group is a key structural motif that profoundly influences the molecule's properties and reactivity. It is often considered a bioisostere of a carbonyl group or an ether oxygen. nih.govnih.gov Its high metabolic stability and unique electronic characteristics make it a valuable component in medicinal and materials chemistry. nih.gov
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation and subsequent functionalization a formidable challenge. In aliphatic gem-difluoroalkanes, the C-F bonds are generally considered inert and unreactive towards standard nucleophilic substitution. nih.gov However, recent advances in catalysis have provided novel pathways for C-F bond activation.
One prominent strategy involves the use of Frustrated Lewis Pairs (FLPs). semanticscholar.orgnih.govacs.org An FLP, consisting of a bulky Lewis acid and a Lewis base, can mediate the heterolytic cleavage of a C-F bond. This approach has been successfully applied to the monoselective C-F activation of geminal difluoroalkanes, generating a fluoroalkene or a functionalized monofluorinated product. semanticscholar.orgnih.gov For this compound (or a protected derivative), treatment with an FLP could potentially lead to selective activation of one C-F bond, opening avenues for further synthetic diversification.
Another approach utilizes strong Lewis acids, such as B(C₆F₅)₃, to catalyze the selective activation of inert C(sp³)-F bonds. nih.gov This method can facilitate intramolecular cascade reactions, such as defluorinative Friedel-Crafts cyclizations, demonstrating that under appropriate catalytic conditions, the CF₂ group can participate in complex bond-forming events. nih.gov Radical-based methods have also emerged as a powerful tool for C-F bond activation, offering mild conditions for the transformation of polyfluorinated compounds. rsc.org
The concept of a "linchpin" involves a bifunctional reagent that can connect two separate molecular fragments. The CF₂ moiety within this compound has the latent potential to serve as such a unit. Through strategic manipulation, the CBrF₂ terminus can be transformed into a reactive intermediate capable of sequential carbon-carbon bond formation.
A recently developed strategy employs a readily accessible reagent, ClCF₂SO₂Na, as a versatile "difluoromethylene" linchpin. nih.gov This protocol involves a photoredox-catalyzed reaction to generate a CF₂-alkyl radical, which can then undergo intermolecular addition to an alkene. nih.gov A similar strategy could be envisioned starting from this compound. For instance, reduction of the C-Br bond could generate a difluoromethyl radical (•CF₂CH₂CH₂CH₂OH), which could then be trapped by an alkene Michael acceptor. Subsequent activation of the remaining C-F bond or other transformations could allow for the introduction of a second, different fragment, effectively using the CF₂ group to link two components.
Alternatively, the deprotonation of difluoromethyl arenes (Ar-CF₂H) using a combination of a superbase and a Lewis acid can generate a stabilized nucleophilic Ar-CF₂⁻ synthon. acs.org While this compound does not possess a C-H bond at the difluorinated carbon, related difunctional synthons derived from the CBrF₂ group could potentially be developed to act as nucleophilic linchpins in substitution reactions.
Chemoselectivity and Regioselectivity in Multi-Functionalized Systems
This compound is a trifunctional molecule, possessing a primary hydroxyl group, a bromine atom, and two fluorine atoms all attached to a butane (B89635) scaffold. This polyfunctionality necessitates careful control of reaction conditions to achieve selective transformations at a single desired site.
The three functional groups exhibit a distinct hierarchy of reactivity.
Hydroxyl Group : The most reactive site under many conditions is the acidic proton of the hydroxyl group. It will be readily deprotonated by strong bases, organometallic reagents (e.g., Grignard reagents), and metal hydrides. The oxygen atom can also act as a nucleophile. Through protonation or conversion to a sulfonate ester (e.g., tosylate, mesylate), the hydroxyl group can be transformed into a good leaving group for nucleophilic substitution reactions. msu.edu
Carbon-Bromine Bond : The C-Br bond is significantly more labile than the C-F bond. It is susceptible to nucleophilic substitution (via an Sₙ2 mechanism on the primary carbon once removed from the fluorine atoms) and is the primary site for oxidative addition to low-valent metals in cross-coupling reactions or for the formation of organometallic reagents (e.g., Grignard or organolithium reagents, provided the hydroxyl proton is protected).
Carbon-Fluorine Bonds : The C-F bonds are the least reactive of the functional groups under standard ionic conditions due to their high bond dissociation energy. nih.gov Their reaction typically requires specialized and often harsh conditions or the use of modern catalytic methods as described in section 3.3.1.
This inherent difference in reactivity allows for a high degree of chemoselectivity. For example, a nucleophile like sodium cyanide would preferentially displace the bromide ion over the fluoride ions or the hydroxyl group.
Achieving controlled transformations in a molecule with multiple reactive centers hinges on the judicious choice of reagents and the strategic use of protecting groups. The differential reactivity outlined above can be exploited to direct reactions to a specific site.
Reactions at the C-Br Bond : To perform reactions exclusively at the carbon-bromine bond, the hydroxyl group must typically be protected first. With the alcohol masked as a silyl or THP ether, a wide range of transformations become possible. For example, the bromide can be displaced by various nucleophiles (e.g., azides, cyanides, thiolates) or used in carbon-carbon bond-forming reactions such as Suzuki or Sonogashira cross-couplings after conversion to a suitable organometallic intermediate.
Reactions at the Hydroxyl Group : Selective transformation of the hydroxyl group can be achieved using reagents that are unreactive towards the C-Br and C-F bonds under the employed conditions. This includes esterification with acyl chlorides or anhydrides in the presence of a base, or conversion to a sulfonate ester using TsCl or MsCl in pyridine. Oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid can also be performed selectively using reagents like PCC or TEMPO, respectively.
Sequential Functionalization : The combination of protection/deprotection steps and the exploitation of differential reactivity enables complex, controlled transformations. A synthetic sequence might involve (1) protecting the alcohol, (2) substituting the bromide, and then (3) deprotecting the alcohol to reveal a new polyfunctionalized molecule ready for further elaboration.
Table 2: Examples of Chemoselective Reactions for this compound
| Target Site | Reaction Type | Reagents and Conditions | Necessary Precursor | Expected Product |
| C-Br | Nucleophilic Substitution | NaCN, DMSO, 60 °C | TBDMS-protected alcohol | 5,5-Difluoro-5-(trimethylsilyloxy)pentanenitrile |
| C-Br | Grignard Formation | Mg, THF (after protection) | TBDMS-protected alcohol | (4,4-Difluoro-4-(trimethylsilyloxy)butyl)magnesium bromide |
| O-H | Protection | TBDMSCl, Imidazole, DMF | This compound | 1-((tert-Butyldimethylsilyl)oxy)-4-bromo-4,4-difluorobutane |
| O-H | Tosylation | TsCl, Pyridine, 0 °C | This compound | 4-Bromo-4,4-difluorobutyl tosylate |
| O-H | Oxidation | PCC, CH₂Cl₂ | This compound | 4-Bromo-4,4-difluorobutanal |
Advanced Spectroscopic and Analytical Techniques in the Research of Halogenated Alcohols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule like 4-Bromo-4,4-difluorobutan-1-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, along with advanced 2D techniques, would be employed for a complete structural assignment.
A high-resolution ¹H NMR spectrum of this compound is anticipated to reveal distinct signals corresponding to the different proton environments in the molecule. The methylene (B1212753) group adjacent to the hydroxyl group (-CH₂OH), the central methylene group (-CH₂-), and the methylene group adjacent to the gem-difluoro bromoethyl group (-CH₂-CBrF₂) would each produce a unique resonance. The chemical shift of these signals is influenced by the electron-withdrawing effects of the neighboring oxygen, bromine, and fluorine atoms. The signal for the protons closest to the electronegative hydroxyl and gem-difluoro bromoethyl groups would be expected to appear at a lower field (higher ppm value). Furthermore, spin-spin coupling between adjacent non-equivalent protons would lead to characteristic splitting patterns (e.g., triplets, multiplets), providing valuable information about the connectivity of the carbon skeleton. The hydroxyl proton (-OH) would likely appear as a broad singlet, the position of which can be concentration and solvent-dependent.
Expected ¹H NMR Data for this compound
| Protons | Expected Chemical Shift Range (ppm) | Expected Multiplicity |
|---|---|---|
| HO-CH₂ - | ~3.7 | Triplet (t) |
| -CH₂ -CH₂ -CH₂ - | ~1.9 | Multiplet (m) |
| -CH₂ -CBrF₂ | ~2.5 | Multiplet (m) |
| H O- | Variable | Broad Singlet (br s) |
Note: The exact chemical shifts and coupling constants are not publicly available and the data presented is an estimation based on typical values for similar structural motifs.
The ¹³C NMR spectrum of this compound would display four distinct signals, one for each of the four carbon atoms in the molecule, confirming the basic carbon framework. The chemical shifts of these carbons are indicative of their hybridization state and electronic environment. The carbon atom bonded to the hydroxyl group (C1) would be deshielded and appear at a lower field. Similarly, the carbon atom bearing the two fluorine atoms and one bromine atom (C4) would be significantly downfield due to the strong electron-withdrawing effects of the halogens. The two central methylene carbons (C2 and C3) would resonate at higher fields. Furthermore, the carbon signals would exhibit coupling to the attached fluorine atoms (¹³C-¹⁹F coupling), providing additional structural confirmation. The C4 signal, in particular, would be expected to show a complex splitting pattern due to coupling with the two fluorine atoms.
Expected ¹³C NMR Data for this compound
| Carbon Atom | Expected Chemical Shift Range (ppm) | Expected ¹³C-¹⁹F Coupling |
|---|---|---|
| C H₂OH | 55 - 65 | No |
| -C H₂- | 20 - 30 | Yes (small) |
| -C H₂-CBrF₂ | 35 - 45 | Yes (larger) |
Note: The exact chemical shifts are not publicly available and the data presented is an estimation based on typical values for similar structural motifs.
¹⁹F NMR spectroscopy is a powerful technique for studying fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org In the case of this compound, the two fluorine atoms are chemically equivalent, and thus a single resonance would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. This signal would be split into a triplet due to coupling with the two adjacent protons on C3 (³J(F-H) coupling). This coupling pattern would be a key diagnostic feature for the -CH₂-CF₂Br moiety.
To definitively establish the complete molecular structure and assign all ¹H and ¹³C signals, a suite of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, cross-peaks would be observed between the protons on C1 and C2, and between the protons on C2 and C3, confirming the connectivity of the butane (B89635) chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It would allow for the unambiguous assignment of each carbon signal by correlating it to its attached proton(s). For example, the proton signal at ~3.7 ppm would show a correlation to the carbon signal at ~60 ppm, assigning them both to the -CH₂OH group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together molecular fragments. For instance, correlations would be expected between the protons on C3 and the carbon at C4 (-CBrF₂), and between the protons on C2 and the carbon at C1 (-CH₂OH).
NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for this simple acyclic molecule, a NOESY experiment could provide information about the spatial proximity of protons, which can be useful in determining preferred conformations.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. The calculated monoisotopic mass of this compound (C₄H₇BrF₂O) is 187.96483 Da. nih.gov An experimental HRMS measurement would be expected to yield a value very close to this, confirming the molecular formula. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺) with nearly equal intensities, separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.
Predicted HRMS Data for this compound
| Ion | Adduct | Calculated m/z |
|---|---|---|
| [M+H]⁺ | Protonated Molecule | 188.97211 |
| [M+Na]⁺ | Sodium Adduct | 210.95405 |
Data sourced from PubChem. nih.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a specific ion and analyzing the resulting fragments. In the analysis of this compound, an initial ionization step (e.g., electron ionization) would generate a molecular ion (M⁺•). This parent ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions.
The fragmentation of halogenated alcohols is typically governed by established pathways, including alpha cleavage, dehydration, and cleavage of the carbon-halogen bond. youtube.comlibretexts.orglibretexts.org For this compound (molecular weight: 189.00 g/mol ), several key fragmentation pathways can be predicted. nih.govchemscene.com
Alpha Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the oxygen atom. libretexts.orgyoutube.com For this compound, cleavage of the C1-C2 bond would result in the loss of a •CH₂C(F₂)Br radical, leading to the formation of a resonance-stabilized cation at m/z 31, [CH₂OH]⁺.
Dehydration: Alcohols readily lose a molecule of water (H₂O, 18 Da) under mass spectrometry conditions, resulting in an [M-18]⁺• peak. libretexts.orgyoutube.com This would produce a fragment ion at m/z 171.
Halogen Cleavage: The carbon-bromine bond is relatively weak and can cleave to lose a bromine radical (•Br). Due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), this results in characteristic isotopic patterns. Cleavage would lead to an [M-Br]⁺ fragment at m/z 109 (for ⁷⁹Br) and m/z 111 (for ⁸¹Br).
Loss of HBr: Elimination of a hydrogen bromide molecule (HBr, 80/82 Da) is another possible pathway, which would yield a fragment ion around m/z 108.
The analysis of these fragmentation patterns allows for the unambiguous structural confirmation of the molecule.
Table 1: Predicted MS/MS Fragmentation of this compound
| Process | Lost Fragment | Predicted Fragment Ion (m/z) |
|---|---|---|
| Parent Ion | - | 188/190 |
| Alpha Cleavage | •CH₂C(F₂)Br | 31 |
| Dehydration | H₂O | 170/172 |
| Bromine Loss | •Br | 109 |
| HBr Loss | HBr | 108 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes.
In the IR spectrum of this compound, a prominent broad absorption band would be expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aliphatic chain would appear in the 2850-3000 cm⁻¹ region. The C-O stretching vibration is typically observed between 1050 and 1260 cm⁻¹. The presence of the halogen atoms introduces vibrations at lower frequencies; the C-F bond stretches typically appear in the 1000-1400 cm⁻¹ range, while the C-Br stretch is found at lower wavenumbers, generally between 500 and 600 cm⁻¹.
Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the C-H and C-C skeletal vibrations are usually strong. physicsopenlab.org The symmetric stretching of the C-F and C-Br bonds would also be observable, providing a comprehensive vibrational profile of the molecule. researchgate.net
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3200-3600 (Broad) |
| C-H | Stretching | 2850-3000 |
| C-O | Stretching | 1050-1260 |
| C-F | Stretching | 1000-1400 (Strong in IR) |
| C-C | Stretching | 800-1200 |
| C-Br | Stretching | 500-600 |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To apply this technique to this compound, a high-quality single crystal of the compound must first be grown.
If a suitable crystal were obtained, X-ray diffraction analysis would provide a wealth of structural information, including:
Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, such as the C-C, C-O, C-H, C-F, and C-Br bond lengths.
Conformation: The exact dihedral angles along the butane backbone, revealing the preferred spatial orientation (e.g., gauche or anti) of the hydroxyl and bromodifluoromethyl groups.
Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice, identifying key intermolecular forces such as hydrogen bonding involving the hydroxyl group and potential halogen bonding involving the bromine atom.
While no specific crystal structure for this compound is publicly available, studies on related butanol isomers and other brominated organic compounds show how molecular shape and functional group position dictate the solid-state packing and hydrogen-bonding networks. researchgate.netacs.orgbath.ac.uk
Chromatographic Methods for Purity Assessment and Separation
Chromatography is a fundamental technique for separating and purifying components of a mixture. learncbse.in Both gas and liquid chromatography are applicable to the analysis of this compound.
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. hpst.cz The compound would be injected into a heated port, vaporized, and carried by an inert gas (e.g., helium or nitrogen) through a capillary column.
Column Selection: A column with a non-polar or mid-polarity stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-1, HP-5), would be appropriate for separating the target compound from potential impurities like starting materials or byproducts.
Detection: A flame ionization detector (FID) would provide good sensitivity. However, for higher specificity towards the halogenated nature of the molecule, an electron capture detector (ECD) or a halogen-specific detector (XSD) could be employed. nih.govresearchgate.net Coupling the GC to a mass spectrometer (GC-MS) would be the most powerful approach, providing both separation and structural identification of the analyte and any impurities. acs.orgproquest.comresearchgate.net
This method is highly effective for determining the purity of a sample and quantifying the levels of any contaminants.
High-Performance Liquid Chromatography (HPLC) is another valuable tool for purity assessment, particularly for separating non-volatile impurities or if the compound exhibits thermal instability. A reverse-phase HPLC method would likely be most effective. sielc.com
Stationary Phase: A non-polar stationary phase, such as a C18 or C8 silica-based column, would be used.
Mobile Phase: The mobile phase would typically consist of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. sielc.com A gradient elution, where the solvent composition is changed over time, could be used to effectively separate compounds with a range of polarities.
Detection: As this compound lacks a strong UV chromophore, detection can be challenging. A UV detector set to a low wavelength (e.g., <220 nm) might be used. Alternatively, a universal detector such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) could be employed for quantification.
HPLC is a robust method for confirming the purity of the final product and isolating any non-volatile species.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Butanol |
| Helium |
| Hydrogen Bromide |
| Methanol |
| Nitrogen |
Mechanistic Investigations of Reactions Involving 4 Bromo 4,4 Difluorobutan 1 Ol
Elucidation of Reaction Pathways and Identification of Key Intermediates
The reactivity of 4-Bromo-4,4-difluorobutan-1-ol is largely dictated by the interplay between the hydroxyl group, the gem-difluoro group, and the bromine atom. Reactions can be initiated at either the alcohol terminus or the carbon-bromine bond, leading to a variety of intermediates and products.
Detailed Mechanistic Studies of Bromination Reactions (e.g., Carbocation Rearrangements)
Bromination of alcohols, typically achieved with reagents like hydrogen bromide (HBr) in the presence of a strong acid such as sulfuric acid, proceeds through the formation of a carbocation intermediate, especially for secondary and tertiary alcohols. nih.gov For a primary alcohol like this compound, the initial protonation of the hydroxyl group to form a good leaving group (water) would lead to a primary carbocation upon its departure.
Primary carbocations are notoriously unstable. libretexts.org Consequently, their formation is often avoided, and the reaction may proceed through an S(_N)2 mechanism. However, if a primary carbocation were to form, it would be highly susceptible to rearrangement to a more stable carbocation. libretexts.orglumenlearning.com In the case of the putative 4-bromo-4,4-difluorobutan-1-yl cation, a 1,2-hydride shift from the adjacent carbon would still result in a secondary carbocation, which is more stable than the primary one.
A key mechanistic question is the electronic effect of the gem-difluoro group on the stability of an adjacent carbocation. The strong electron-withdrawing inductive effect of the fluorine atoms is known to destabilize a neighboring carbocation. This destabilization would likely influence the propensity for and the pathway of any carbocation rearrangements. Computational studies on related fluorinated carbocations could provide quantitative insights into the energy barriers for such rearrangements.
Mechanistic Probes for Radical vs. Ionic Fluorination Processes
The introduction of a fluorine atom can proceed through either ionic (nucleophilic or electrophilic) or radical pathways. Distinguishing between these mechanisms often requires specific experimental probes. For instance, radical fluorination reactions are often initiated by light (photolysis) or radical initiators and can be quenched by radical scavengers. wikipedia.org In contrast, ionic fluorination reactions are typically promoted by strong acids or bases and are sensitive to the polarity of the solvent.
In the context of this compound, a hypothetical fluorination reaction to replace the bromine atom could be probed mechanistically. A radical pathway might be initiated by a radical initiator in the presence of a fluorine atom source like N-fluorobenzenesulfonimide (NFSI). The reaction would proceed through a carbon-centered radical at the C4 position. An ionic pathway, on the other hand, would likely involve the formation of a carbocation at C4, which would then be attacked by a fluoride (B91410) ion. The presence of rearranged products would be a strong indicator of a carbocation intermediate and thus an ionic mechanism.
Pathways for Isomerization and Skeletal Rearrangements
Under strongly acidic conditions, this compound could undergo isomerization and skeletal rearrangements. researchgate.net Protonation of the alcohol followed by the loss of water would generate the 4-bromo-4,4-difluorobutyl cation. As discussed, this primary carbocation is highly unstable. A series of hydride shifts could potentially move the positive charge along the carbon chain.
More complex skeletal rearrangements could also be envisioned, particularly if the reaction conditions are harsh enough to promote them. For instance, a 1,2-shift of the CF(_2)Br group is unlikely due to the electronic destabilization of the resulting transition state. However, ring-closing reactions to form cyclopropane (B1198618) or cyclobutane (B1203170) derivatives, while not immediately obvious, cannot be entirely ruled out without experimental or computational evidence. The study of acid-catalyzed dehydration of n-butanol to isobutene demonstrates the feasibility of isomerization in related systems. researchgate.net
Understanding the Influence of Fluorine and Bromine on Reaction Selectivity and Kinetics
The presence of both fluorine and bromine on the same carbon atom, and their proximity to the alcohol functional group, has a profound impact on the reactivity and selectivity of reactions involving this compound.
Electronic Effects (Inductive and Mesomeric) of Halogen Substituents
Fluorine is the most electronegative element, and its presence in a molecule exerts a strong electron-withdrawing inductive effect (-I effect). The two fluorine atoms in the gem-difluoro group of this compound significantly polarize the C-F bonds, making the C4 carbon electron-deficient. This inductive effect is transmitted through the sigma bonds of the carbon chain, influencing the acidity of the hydroxyl proton and the nucleophilicity of the oxygen atom. Studies on gem-difluorinated cycloalkanes have shown that the pKa of nearby functional groups is significantly affected by this inductive effect. researchgate.netnih.gov
Bromine, while also electronegative, is less so than fluorine. It also possesses lone pairs of electrons that can participate in resonance, leading to a +M (mesomeric) or +R effect. However, for halogens, the inductive effect generally outweighs the mesomeric effect. The interplay of these electronic effects from both fluorine and bromine will dictate the electron density distribution within the molecule and, consequently, its reactivity towards electrophiles and nucleophiles.
Steric Effects and Conformational Preferences Induced by Halogenation
The size of the halogen atoms can influence the steric environment around a reaction center. Bromine is considerably larger than fluorine. The CF(_2)Br group at the end of the butanol chain will present a degree of steric hindrance to nucleophilic attack at the C4 position.
Furthermore, the presence of fluorine atoms can significantly influence the conformational preferences of the molecule. The gauche effect, observed in 1,2-difluoroethane, describes the tendency for fluorine atoms on adjacent carbons to adopt a gauche conformation rather than an anti conformation. beilstein-journals.org While not directly applicable to the gem-difluoro arrangement in this compound, the principles of electrostatic and steric interactions that govern conformational preferences in fluorinated alkanes will also be at play here. nih.gov These conformational preferences can, in turn, affect the accessibility of different parts of the molecule to reagents and influence the stereochemical outcome of reactions. For example, specific conformations might favor or disfavor neighboring group participation by the bromine atom in substitution reactions at the alcohol end of the molecule. libretexts.orglibretexts.org
Data Tables
Table 1: Comparison of Inductive and Mesomeric Effects of Halogens
| Halogen | Electronegativity (Pauling Scale) | Inductive Effect | Mesomeric Effect |
| Fluorine | 3.98 | Strong -I | Weak +M |
| Bromine | 2.96 | Moderate -I | Moderate +M |
This table provides a qualitative comparison of the electronic effects of fluorine and bromine, which are crucial for understanding their influence on the reactivity of this compound.
Table 2: Potential Intermediates in Reactions of this compound
| Intermediate | Potential Formation Pathway | Key Features |
| Primary Carbocation | Loss of H(_2)O from protonated alcohol | Highly unstable, prone to rearrangement |
| Secondary Carbocation | 1,2-Hydride shift from primary carbocation | More stable than primary, can be attacked by nucleophiles |
| Carbon Radical | Homolytic cleavage of C-Br bond | Involved in radical fluorination/bromination |
| Oxonium Ion | Protonation of the hydroxyl group | Activates the alcohol for substitution or elimination |
This table summarizes the key reactive intermediates that could be formed from this compound under various reaction conditions, highlighting their formation pathways and characteristics.
Application of Computational Chemistry and Density Functional Theory (DFT) in Mechanistic Analysis
The elucidation of reaction mechanisms involving complex molecules like this compound heavily relies on computational chemistry. Density Functional Theory (DFT) has emerged as a powerful tool for this purpose, offering a balance between computational cost and accuracy. DFT calculations allow for the in-depth analysis of potential energy surfaces, providing valuable insights into the thermodynamics and kinetics of chemical transformations. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles can be readily applied by examining analogous fluorinated and halogenated compounds. These computational approaches are instrumental in predicting reaction outcomes, understanding selectivity, and designing novel synthetic routes.
Calculation of Reaction Energy Profiles and Transition States
A key application of DFT in mechanistic studies is the calculation of reaction energy profiles. These profiles map the potential energy of a system as it progresses from reactants to products through a transition state. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate.
For reactions involving this compound, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the hydroxyl group, DFT can be used to model the structures of reactants, products, intermediates, and transition states. For instance, in a hypothetical SN2 reaction, DFT calculations can elucidate the geometry of the pentacoordinate carbon in the transition state.
Illustrative Reaction Energy Data for a Generic Reaction of a Fluorinated Alcohol
| Reaction Step | Reactant Complex (kcal/mol) | Transition State (kcal/mol) | Product Complex (kcal/mol) | Activation Energy (kcal/mol) |
| Nucleophilic Attack | 0.0 | 15.2 | -5.8 | 15.2 |
| Proton Transfer | -5.8 | 8.5 | -12.3 | 14.3 |
Note: The data in this table is illustrative and based on typical values found in computational studies of reactions involving fluorinated alcohols. It does not represent actual calculated values for this compound.
Exploration of Conformational Landscapes and the Gauche Effect
The three-dimensional structure of a molecule plays a crucial role in its reactivity. Computational methods, particularly DFT, are invaluable for exploring the conformational landscape of molecules like this compound. This involves identifying the various stable conformations (rotational isomers or rotamers) and determining their relative energies.
A significant stereoelectronic phenomenon relevant to this compound is the gauche effect . The gauche effect is the tendency for a conformation with substituents in a gauche relationship (approximately 60° dihedral angle) to be more stable than the anti conformation (180° dihedral angle), which is contrary to what would be expected based on steric hindrance alone. wikipedia.org This effect is particularly prominent in molecules containing electronegative substituents like fluorine. nih.govacs.org
The stability of the gauche conformation is often attributed to hyperconjugation, where there is a stabilizing interaction between the σ bonding orbital of a C-H bond and the σ* antibonding orbital of a vicinal C-F bond. wikipedia.org However, recent studies suggest that the interplay between hyperconjugation and Pauli repulsion is the determining factor. nih.gov In the case of 1,2-dihaloethanes, hyperconjugative interactions favor the gauche conformation for all halogens, but for larger halogens like bromine and chlorine, steric (Pauli) repulsion destabilizes the gauche conformer, making the anti-conformer more favorable. nih.gov Given the presence of both fluorine and bromine in this compound, a complex interplay of these effects would be expected to govern its conformational preferences.
DFT calculations can be used to determine the relative energies of the different staggered conformations of this compound by rotating around the C-C bonds. This analysis would reveal the most stable conformer(s) in the gas phase and in different solvents, providing insight into how the molecule's shape influences its reactivity. For example, the accessibility of the hydroxyl proton or the electrophilic carbon atom can be highly dependent on the molecular conformation.
Illustrative Relative Energies of Conformers for a Dihaloalkane
| Conformer | Dihedral Angle (X-C-C-Y) | Relative Energy (kcal/mol) |
| Anti | 180° | 0.0 |
| Gauche | ~60° | -0.5 |
Note: This table provides illustrative data based on the gauche effect observed in 1,2-difluoroethane. The actual relative energies for this compound would require specific DFT calculations.
Applications of 4 Bromo 4,4 Difluorobutan 1 Ol As a Chemical Building Block and Intermediate
Role as a Versatile Synthon in Synthetic Organic Chemistry
4-Bromo-4,4-difluorobutan-1-ol possesses two key functional groups—a primary alcohol and a bromodifluoromethyl group—that predispose it to be a versatile building block in organic synthesis.
Precursor for the Synthesis of Novel Fluorinated and Brominated Compounds
The presence of both fluorine and bromine atoms allows for the introduction of these halogens into a variety of molecular scaffolds. The bromodifluoromethyl moiety is a valuable functional group that can participate in a range of chemical transformations. For instance, the bromine atom can be displaced by nucleophiles or participate in cross-coupling reactions, while the difluoromethylene group can influence the electronic properties and metabolic stability of the resulting molecules. The primary alcohol offers a handle for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or conversion to an ether or ester.
Building Block for the Construction of Complex Molecular Architectures
The bifunctional nature of this compound makes it a suitable starting material for the synthesis of more complex molecules. The four-carbon chain provides a flexible linker that can be incorporated into larger structures. Through sequential reactions involving both the alcohol and the bromo-difluoro-methyl group, it is theoretically possible to construct a wide array of intricate molecular architectures, including aliphatic chains, carbocycles, and heterocycles containing the unique difluoromethylene group.
Intermediacy in Pharmaceutical and Medicinal Chemistry Research
The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity.
Development of Fluoroalkyl-Containing Drug Candidates and Bioactive Molecules
This compound could serve as a key intermediate in the synthesis of novel drug candidates. The difluorobutyl moiety can be introduced into bioactive scaffolds to modulate their pharmacological profiles. While specific examples are not readily found in the literature, the general importance of fluoroalkyl groups in pharmaceuticals suggests the potential utility of this compound in drug discovery programs.
Strategies for Late-Stage Functionalization in Drug Discovery
Late-stage functionalization involves the introduction of new functional groups into complex molecules at a late stage of the synthesis. While direct use of this compound in late-stage functionalization is not documented, derivatives of this compound could potentially be employed. For example, conversion of the alcohol to a more reactive group could facilitate its attachment to a complex drug-like molecule, thereby introducing a bromo-difluoro-butyl tag that could be further modified.
Utility in Agrochemical Development and Chemical Biology Studies
Similar to pharmaceuticals, the introduction of fluorine is a prevalent strategy in the design of modern agrochemicals to improve their efficacy and environmental profile. The structural motifs present in this compound could be incorporated into new pesticides or herbicides. However, specific instances of its use in agrochemical synthesis are not reported in the available literature. In the field of chemical biology, fluorinated probes are valuable tools for studying biological processes. Derivatives of this compound could potentially be developed as probes, although no such applications have been documented.
Applications in Materials Science Research
While fluorinated compounds are of significant interest in materials science for their unique properties, including thermal stability, chemical resistance, and low surface energy, the role of this compound in this domain appears to be largely unexplored.
Synthesis of Specialty Fluorinated Polymers and Oligomers
There are no specific, publicly available research articles or patents that detail the use of this compound as a monomer or precursor for the synthesis of specialty fluorinated polymers or oligomers. The bifunctional nature of the molecule, possessing both a reactive bromine atom and a hydroxyl group, theoretically allows for its incorporation into polymer chains through various polymerization techniques. For instance, the hydroxyl group could be used for esterification or etherification reactions to form polyester (B1180765) or polyether backbones, while the bromo-difluoroethyl group would exist as a pendant side chain. Alternatively, the bromine atom could be a site for subsequent polymer modification or could be utilized in certain types of polymerization reactions. However, without specific studies, any discussion of its role in polymer synthesis remains speculative.
Advanced Topics and Future Directions in 4 Bromo 4,4 Difluorobutan 1 Ol Research
Innovations in Synthesis: Towards Ultra-Efficient and Sustainable Production
The production of fluorinated compounds often involves challenging reaction conditions and specialized reagents. youtube.com Future research is focused on developing more efficient, selective, and sustainable methods for synthesizing 4-bromo-4,4-difluorobutan-1-ol.
Modern synthetic chemistry is increasingly moving towards catalyst-based solutions to improve reaction outcomes. For the synthesis of difluoromethylated compounds, the development of new catalysts is a key area of research. rsc.org The rational design of next-generation catalysts aims to achieve high selectivity, minimizing the formation of byproducts, and high atom economy, ensuring that a maximal number of atoms from the reactants are incorporated into the final product.
Recent progress in catalysis has seen the development of palladium, nickel, and copper-based systems for difluoromethylation reactions. rsc.orgresearchgate.net For instance, palladium-catalyzed difluoromethylation of aryl chlorides has been achieved using specialized ligands like BrettPhos. rsc.org Similarly, nickel catalysis has been employed for the difluoromethylation of aryl boronic acids and Grignard reagents. rsc.org Future work could adapt these catalytic systems for the specific synthesis of this compound, potentially from unsaturated precursors. The goal would be to design a catalyst, perhaps a dual-active-centered covalent organic framework (COF), that can precisely control the addition of the bromo-difluoromethyl group to a four-carbon backbone, thereby increasing yield and purity. nih.govacs.org
Flow chemistry, where reactions are run in continuous-flow reactors, offers significant advantages over traditional batch processing, especially for potentially hazardous or exothermic reactions often encountered in fluorine chemistry. mit.edubeilstein-journals.org This technology provides superior control over reaction parameters like temperature and mixing, leading to improved safety, consistency, and the ability to scale up production efficiently. mit.edubeilstein-journals.orgvapourtec.com
The synthesis of this compound could be significantly optimized by transitioning to a continuous flow process. rsc.org For example, a key reaction step, such as the radical addition of a bromodifluoro source to an unsaturated alcohol, could be performed in a flow microreactor. beilstein-journals.org This would allow for precise temperature control, mitigating risks associated with highly reactive radical intermediates. ontosight.ai Furthermore, integrating in-line purification steps, such as scavenger columns to remove excess reagents or byproducts, could lead to a streamlined, automated process for producing high-purity this compound on an industrial scale. vapourtec.com
Exploration of Novel Reactivity Modes and Unprecedented Transformations
The bifunctional nature of this compound makes it a versatile intermediate for synthesizing more complex molecules. The C-Br bond in the bromodifluoromethyl group is particularly reactive and can be exploited in various transformations. chim.it
Research into the reactivity of this compound could uncover new synthetic pathways. One area of exploration is single-electron transfer (SET) reactions, where the C-Br bond can be cleaved to generate a difluoromethyl radical. ontosight.aichim.it This highly reactive species can then participate in a range of C-C bond-forming reactions, for instance, by adding to alkenes or aromatic systems. ontosight.aibeilstein-journals.org Another avenue involves the generation of a difluorocarbene intermediate, which can be used in cyclopropanation reactions or for the difluoromethylation of various nucleophiles. cas.cnchinesechemsoc.org The hydroxyl group provides a handle for further derivatization, allowing the molecule to be tethered to other structures or polymers.
A summary of potential transformations is presented below:
Table 1: Potential Reactions of this compound| Reactive Site | Reaction Type | Potential Product |
|---|---|---|
| C-Br | Nucleophilic Substitution | R-CF2-(CH2)3-OH (where R = Nu) |
| C-Br | Radical Addition | Radical-trapped adducts |
| C-Br | Carbene Formation | Cyclopropanes, Difluoromethylated compounds |
| -OH | Esterification / Etherification | Esters, Ethers |
Expanding the Scope of Applications in Emerging Interdisciplinary Fields
The unique properties imparted by the difluoromethylene group make this compound a candidate for use in advanced applications, particularly in medicine and materials science. sigmaaldrich.comalfa-chemistry.comyoutube.com
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiotracers labeled with positron-emitting isotopes, most commonly fluorine-18 (B77423) (¹⁸F). nih.gov There is a significant need for new methods to incorporate ¹⁸F into complex molecules in the final step of a synthesis. iaea.org
The bromodifluoromethyl group of this compound is an excellent precursor for nucleophilic ¹⁸F-fluorination. acs.orgosti.gov The C-Br bond can be substituted with [¹⁸F]fluoride to generate a [¹⁸F]trifluoroethyl group. osti.gov This reaction provides a direct and efficient route to ¹⁸F-labeled compounds with high molar activities, which is crucial for PET imaging. iaea.org A derivative of this compound could be attached to a biologically active molecule (e.g., a peptide or a drug) and subsequently radiolabeled, enabling its use as a PET tracer for imaging various biological processes, such as receptor distribution or tumor metabolism. acs.org
Fluorinated polymers are well-known for their exceptional properties, including high thermal stability, chemical inertness, and unique surface characteristics like hydrophobicity. acs.org this compound, as a fluorinated diol (after conversion of the bromo group), is a prime candidate for creating novel fluoropolymers. acs.orgdtic.mil
By using it as a monomer in polymerization reactions, new polyesters and polyurethanes can be synthesized. rsc.orgmdpi.comacs.org Incorporating the fluorinated chain directly into the polymer backbone can significantly enhance the material's resistance to chemicals, UV radiation, and aging. acs.org These advanced materials could find applications as high-performance coatings, specialized membranes, or in biomedical devices where biocompatibility and stability are paramount. dtic.mil
Table 2: Potential Properties of Polymers Derived from this compound
| Property | Conferred by | Potential Application |
|---|---|---|
| High Thermal Stability | C-F bonds | High-temperature plastics, lubricants |
| Chemical Inertness | Fluorinated backbone | Corrosion-resistant coatings, chemical linings acs.org |
| Hydrophobicity/Oleophobicity | Low surface energy | Water/oil repellent surfaces |
| Biocompatibility | Stable C-F bonds | Medical implants, drug delivery systems rsc.org |
Computational Design and Prediction of Novel Derivatives and Their Reactivity
The advancement of computational chemistry provides powerful tools for the in silico design and evaluation of novel molecules, accelerating the discovery of compounds with desired properties. For this compound, computational methods can be instrumental in predicting the reactivity and properties of its derivatives, guiding synthetic efforts toward promising targets.
Predicting Reactivity and Reaction Outcomes:
Density Functional Theory (DFT) is a computational method that can be employed to model the electronic structure of molecules and predict their reactivity. nih.gov For derivatives of this compound, DFT calculations can be used to determine various molecular parameters that correlate with reactivity. nih.gov For instance, the calculation of frontier molecular orbitals (HOMO and LUMO) can provide insights into the susceptibility of a molecule to nucleophilic or electrophilic attack. nih.gov
Computational models can also predict the outcomes of chemical reactions. For example, by calculating the energy barriers of different reaction pathways, it is possible to determine the most likely product of a reaction. acs.org This is particularly useful when designing synthetic routes to novel derivatives of this compound, as it can help to avoid unreactive pathways and identify conditions that favor the desired product.
Designing Novel Derivatives with Tailored Properties:
Computational screening can be used to systematically evaluate a virtual library of derivatives of this compound for specific properties. By modifying the core structure with different functional groups, it is possible to tune the molecule's electronic, steric, and lipophilic characteristics. For example, the introduction of aromatic rings or other functional groups can alter the molecule's potential for use in materials science or as a bioactive compound.
The following table illustrates a hypothetical computational screening of this compound derivatives and their predicted properties.
| Derivative | Modification | Predicted Property | Potential Application |
| 4-Bromo-4,4-difluoro-1-(phenylmethoxy)butane | Ether linkage with a phenyl group | Increased lipophilicity | Intermediate for organic synthesis |
| 1-(4-Bromo-4,4-difluorobutoxy)-4-nitrobenzene | Substitution with a nitrophenyl group | Enhanced electrophilicity | Precursor for nonlinear optical materials |
| (4-Bromo-4,4-difluorobutyl)benzene | Replacement of the hydroxyl group with a phenyl group | Altered steric and electronic profile | Building block for novel polymers |
Interactive Data Table of Predicted Properties for Hypothetical Derivatives:
Synergistic Research at the Interface of Synthetic Chemistry, Materials Science, and Chemical Biology
The versatility of this compound makes it an ideal candidate for synergistic research that spans multiple scientific disciplines. Its unique combination of functional groups allows for its incorporation into a wide range of molecular architectures, leading to the development of new materials and biological tools.
Materials Science Applications:
In materials science, the introduction of fluorine into organic molecules can lead to materials with unique properties, such as high thermal stability, chemical resistance, and low surface energy. mdpi.com this compound can serve as a building block for the synthesis of fluorinated polymers and other advanced materials. For example, it has been used in the synthesis of a novel ortho-fluoroazobenzene, which is a photoactive material that changes its properties in response to light. nih.gov
The development of new materials based on this compound can be guided by computational predictions of their properties. This synergistic approach, combining synthetic chemistry with computational materials science, can accelerate the discovery of materials with tailored functionalities.
Chemical Biology Applications:
In chemical biology, small molecules are used as probes to study biological processes in living systems. acs.orgnih.gov The fluorine atoms in this compound can be advantageous for such applications. For example, the use of ¹⁹F NMR spectroscopy can allow for the detection and characterization of fluorinated molecules in biological environments with high sensitivity and no background signal.
Derivatives of this compound could be designed as chemical probes to investigate enzyme activity or to label specific biomolecules. For instance, a derivative of this compound, 3-bromo-4-((1,1-difluoro-4-hydroxybutan-2-yl)amino)-1-methyl-6-nitroquinolin-2(1H)-one, has been synthesized as part of a study on BCL6 inhibitors, highlighting the potential of this scaffold in medicinal chemistry. nih.gov
The following table outlines potential synergistic research projects involving this compound.
| Research Project | Synthetic Chemistry | Materials Science | Chemical Biology |
| Development of Photo-switchable Surfaces | Synthesis of azobenzene (B91143) derivatives from this compound. | Characterization of the photochromic properties of the resulting materials and their application in smart surfaces. | Investigation of the interaction of these surfaces with biological systems, such as cells or proteins. |
| Design of ¹⁹F NMR Probes for Enzyme Activity | Functionalization of this compound with enzyme-specific recognition motifs. | N/A | In vitro and in vivo imaging of enzyme activity using ¹⁹F NMR spectroscopy. |
| Synthesis of Fluorinated Polymers for Drug Delivery | Polymerization of monomers derived from this compound. | Formulation and characterization of nanoparticles for controlled drug release. | Evaluation of the biocompatibility and drug delivery efficacy of the nanoparticles in cellular and animal models. |
Interactive Data Table of Synergistic Research Projects:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-bromo-4,4-difluorobutan-1-ol with high purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a bromo precursor (e.g., 4-bromo-1-butanol) under fluorination conditions. For example, using diethylaminosulfur trifluoride (DAST) as a fluorinating agent at low temperatures (−78°C to 0°C) to replace hydroxyl groups with fluorine atoms. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or fractional distillation (predicted boiling point: ~141.7°C) is recommended to achieve ≥95% purity .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use NMR to identify the hydroxyl proton (δ ~1.5–2.0 ppm, broad) and NMR to confirm the presence of two equivalent fluorine atoms (δ ~−120 to −130 ppm).
- Mass Spectrometry : ESI-MS or GC-MS can verify the molecular ion peak at m/z 189 (CHBrFO) and fragmentation patterns.
- HPLC : Reverse-phase C18 columns with UV detection (210 nm) assess purity .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (risk code: Xi; R36/37/38) .
- Ventilation : Use fume hoods to prevent inhalation of vapors (predicted vapor pressure: ~1.626 g/cm).
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How do the electronic effects of fluorine and bromine substituents influence the reactivity of this compound in substitution reactions?
- Methodological Answer :
- The electron-withdrawing fluorine atoms increase the electrophilicity of the adjacent carbon, enhancing bromine’s leaving-group ability in S2 reactions.
- Computational studies (DFT at B3LYP/6-31G* level) can model transition states to predict regioselectivity. Experimentally, monitor reaction kinetics via NMR to track fluorine’s steric/electronic effects .
Q. What are the stability challenges of this compound under acidic or basic conditions?
- Methodological Answer :
- Acidic Conditions : The hydroxyl group (predicted pKa ~14.87) may protonate, leading to dehydration or ether formation. Test stability by incubating in 0.1M HCl at 25°C and analyzing via TLC.
- Basic Conditions : Bromine may undergo elimination (E2) to form 1,3-dienes. Use NMR to detect alkene signals (δ 5.0–6.0 ppm) after exposure to 1M NaOH .
Q. How can computational modeling optimize the synthetic yield of this compound?
- Methodological Answer :
- Perform molecular dynamics simulations (e.g., Gaussian 16) to predict fluorination efficiency with DAST vs. Deoxo-Fluor.
- Compare activation energies of competing pathways (e.g., over-fluorination vs. side reactions). Validate with experimental yields under varying temperatures (−40°C to 25°C) .
Q. What analytical strategies resolve contradictions in reported physical properties (e.g., boiling point)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
